molecular formula C19H17N3O3S2 B2949119 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-61-7

4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No. B2949119
CAS RN: 893972-61-7
M. Wt: 399.48
InChI Key: JMOCFHJULGKRGQ-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” is a derivative of imidazole and thiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular weight of the compound is 217.29 . The IR spectrum shows peaks at 1640 cm^-1 (C=C) and 1708 cm^-1 (C=O) . The ^1H NMR spectrum shows various peaks indicating the presence of different types of hydrogen atoms .

Thiazole, a part of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide”. However, it appears that there is limited information available online regarding this specific compound. The searches yielded results related to the biological activities of thiazoles and imidazole-containing compounds in general, but not specific applications for the compound .

    Antitumor and Cytotoxic Activity

    Thiazoles have been reported to demonstrate potent effects on various human tumor cell lines, including prostate cancer .

    Drug Discovery

    Imidazole-containing compounds have found broad applications in drug discovery due to their diverse biological activities .

    Antibacterial Activities

    Some imidazo[2,1-b]thiazole derivatives have shown moderate activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa .

    Synthesis and Organic Chemistry

    These compounds are also used in organic synthesis and polymer chemistry due to their unique chemical properties .

    Supramolecular Chemistry and Bioconjugation

    They play a role in supramolecular chemistry and bioconjugation, which are important for creating complex structures at the molecular level .

    Chemical Biology and Fluorescent Imaging

    Imidazole derivatives are utilized in chemical biology and fluorescent imaging, aiding in the visualization of biological processes .

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key structural component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Compounds with similar thiazole structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Compounds with similar thiazole structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The structure of the starting bromo ketone in the synthesis of similar compounds has been found to influence the outcome of the reaction , suggesting that the compound’s action could be influenced by its chemical environment.

properties

IUPAC Name

4-acetyl-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13(23)14-5-7-17(8-6-14)27(24,25)21-16-4-2-3-15(11-16)18-12-22-9-10-26-19(22)20-18/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOCFHJULGKRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

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